tert-butyl N-(4-methylfuran-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-methylfuran-3-yl)carbamate: is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-methylfuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methylfuran-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-methylfuran-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+4-methylfuran-3-amine→tert-butyl N-(4-methylfuran-3-yl)carbamate+HCl
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(4-methylfuran-3-yl)carbamate can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted carbamate products with different nucleophiles.
Scientific Research Applications
Chemistry: tert-Butyl N-(4-methylfuran-3-yl)carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the metabolism of carbamate-containing drugs.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure can be exploited to develop novel therapeutic agents with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-methylfuran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- tert-Butyl N-(4-formylbenzyl)carbamate
- tert-Butyl N-(4-methylphenyl)carbamate
- tert-Butyl N-(4-methoxyphenyl)carbamate
Comparison: tert-Butyl N-(4-methylfuran-3-yl)carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with benzyl or phenyl groups. The furan ring can undergo different types of chemical reactions, such as Diels-Alder reactions, which are not possible with benzyl or phenyl derivatives. Additionally, the furan ring can enhance the compound’s ability to interact with biological targets through π-π interactions, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl N-(4-methylfuran-3-yl)carbamate |
InChI |
InChI=1S/C10H15NO3/c1-7-5-13-6-8(7)11-9(12)14-10(2,3)4/h5-6H,1-4H3,(H,11,12) |
InChI Key |
UGRUGXKQYCLZOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC=C1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.